meso-1,2-Dibromo-1,2-diphenylethane structure and symmetry
meso-1,2-Dibromo-1,2-diphenylethane structure and symmetry
An In-Depth Technical Guide to the Structure and Symmetry of meso-1,2-Dibromo-1,2-diphenylethane
Introduction
Meso-1,2-dibromo-1,2-diphenylethane, also known as meso-stilbene dibromide, is a halogenated hydrocarbon that serves as a quintessential model in the study of stereochemistry. Its structure, possessing two chiral centers yet being achiral as a whole, provides a tangible example of meso isomerism. This guide offers an in-depth analysis of its molecular structure, symmetry, spectroscopic signatures, and stereospecific synthesis. For researchers and professionals in chemical and pharmaceutical development, a thorough understanding of such stereochemical principles is fundamental to controlling molecular architecture and, consequently, function.
Part 1: Molecular Structure and Stereochemistry
The core of meso-1,2-dibromo-1,2-diphenylethane is a simple ethane scaffold substituted with two bromine atoms and two phenyl groups on adjacent carbons (C1 and C2). The presence of two stereogenic centers (C1 and C2) gives rise to three possible stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) and the meso diastereomer ((1R,2S)).
The defining characteristic of the meso isomer is its internal symmetry. Despite having two chiral centers, the molecule possesses a plane of symmetry that renders it superimposable on its mirror image, and therefore, achiral.[1][2] The configurations of the two chiral centers are opposite, designated as (1R,2S).[3]
This unique structural symmetry has a profound impact on the molecule's physical properties. Most notably, meso-1,2-dibromo-1,2-diphenylethane exhibits a significantly higher melting point (238-241 °C) compared to the racemic mixture of its enantiomers (approximately 113 °C).[4][5][6] This difference is not due to polarity but is attributed to the higher symmetry of the meso form, which allows for more efficient and stable packing within the crystal lattice, requiring more energy to disrupt.[6]
Table 1: Physicochemical Properties of meso-1,2-Dibromo-1,2-diphenylethane
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,2S)-1,2-dibromo-2-phenylethyl]benzene | |
| CAS Number | 13440-24-9 | [5] |
| Molecular Formula | C₁₄H₁₂Br₂ | [1] |
| Molecular Weight | 340.05 g/mol | [1] |
| Appearance | White to light yellow crystalline solid/powder | [1][7] |
| Melting Point | 238–241 °C | [4][5] |
| Solubility | Insoluble in water | [1][5] |
Part 2: Symmetry Analysis
The key to understanding the properties of meso-1,2-dibromo-1,2-diphenylethane lies in its conformational symmetry. The molecule preferentially adopts a staggered conformation to minimize steric strain between the bulky phenyl and bromine substituents. The most stable conformer is the one where the two phenyl groups (and likewise the two bromine atoms) are in an anti-periplanar arrangement.
In this conformation, the molecule possesses two key symmetry elements:
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A plane of symmetry (σ) that bisects the central carbon-carbon bond and reflects one half of the molecule onto the other.
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A center of inversion (i) located at the midpoint of the C-C bond.
The presence of these symmetry elements confirms the molecule's achirality.[8] A direct consequence of this symmetry is the chemical equivalence of corresponding atoms. The two methine protons, the two bromine atoms, the two phenyl rings, and the two chiral carbons are all rendered indistinguishable. This equivalence is directly observable in its spectroscopic data.
Caption: Anti-periplanar conformation showing the plane of symmetry.
Part 3: Spectroscopic Characterization
The inherent symmetry of the meso isomer simplifies its spectroscopic profile, providing a clear contrast to its chiral counterparts.
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¹H NMR Spectroscopy : Due to the plane of symmetry, the two methine protons (H-C-Br) are chemically and magnetically equivalent. This results in a single, sharp peak (a singlet) in the ¹H NMR spectrum, typically observed around 5.50 ppm (in CDCl₃).[9][10] The ten protons of the two equivalent phenyl groups appear as a complex multiplet in the aromatic region (around 7.2-7.6 ppm).[9]
-
¹³C NMR Spectroscopy : Similarly, the symmetry leads to fewer signals than would be expected for an asymmetric molecule. Key signals include one for the two equivalent methine carbons (around 56.1 ppm) and distinct signals for the ipso, ortho, meta, and para carbons of the equivalent phenyl rings (e.g., ~140.0, 129.0, 128.8, 127.9 ppm).[9]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. These include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methine groups, C=C stretching from the phenyl rings (~1450-1600 cm⁻¹), and the C-Br stretching vibration at lower frequencies.[3][11]
Table 2: Key Spectroscopic Data for meso-1,2-Dibromo-1,2-diphenylethane (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H | ~5.50 | Singlet | 2 x CH-Br | [9][10] |
| ¹H | ~7.2 - 7.6 | Multiplet | 10 x Ar-H | [9] |
| ¹³C | ~56.1 | - | 2 x C-Br | [9] |
| ¹³C | ~127.9 - 140.0 | - | 12 x Ar-C | [9] |
Part 4: Synthesis and Stereospecificity
The synthesis of meso-1,2-dibromo-1,2-diphenylethane is a classic experiment in organic chemistry that demonstrates a stereospecific reaction. It is prepared via the electrophilic addition of bromine to (E)-stilbene (trans-stilbene).[12][13]
The reaction proceeds through a two-step mechanism that dictates the anti-addition of the two bromine atoms across the double bond.[13]
-
Formation of a Bromonium Ion : The π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This intermediate shields one face of the original double bond.
-
Nucleophilic Attack : The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (an Sₙ2-like mechanism). This backside attack ensures that the two bromine atoms are added to opposite sides of the C-C bond, resulting in an anti configuration.
Since the starting material is (E)-stilbene, this anti-addition exclusively yields the meso product. The use of pyridinium tribromide is often preferred over liquid bromine as it is a safer and easier-to-handle solid reagent.[4][12]
Caption: Workflow for the stereospecific synthesis of meso-stilbene dibromide.
Experimental Protocol: Synthesis from (E)-Stilbene
This protocol is adapted from established laboratory procedures.[12][13]
-
Dissolution : In a suitable flask, dissolve 0.5 g of (E)-stilbene in approximately 10 mL of glacial acetic acid, gently heating if necessary to achieve dissolution.
-
Brominating Agent Addition : Add 1.0 g of pyridinium tribromide to the solution.
-
Reaction : Stir the mixture. The product, meso-1,2-dibromo-1,2-diphenylethane, is sparingly soluble in cold acetic acid and will begin to precipitate as small crystalline platelets.[12] Continue stirring for 1-2 minutes.
-
Isolation : Cool the reaction mixture in an ice bath to maximize crystallization.
-
Filtration and Washing : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold methanol to remove residual acetic acid and any unreacted starting materials.
-
Drying : Allow the purified product to air-dry on filter paper. A final yield and melting point can then be determined.
Part 5: Applications in Stereochemical Analysis
Beyond its synthesis, meso-1,2-dibromo-1,2-diphenylethane is a valuable substrate for studying stereoselective and stereospecific reactions, particularly E2 (bimolecular) elimination.[14] The rigid conformational requirements of the E2 mechanism (requiring an anti-periplanar arrangement of the departing proton and leaving group) mean that the stereochemistry of the starting material directly controls the stereochemistry of the resulting alkene product.[8][14] Studying the elimination reactions of this meso compound provides clear, predictable outcomes that help elucidate complex reaction mechanisms.
Conclusion
Meso-1,2-dibromo-1,2-diphenylethane is far more than a simple halogenated hydrocarbon; it is a cornerstone for understanding the interplay between molecular structure, symmetry, and chemical properties. Its achiral nature, despite possessing two stereocenters, offers a clear illustration of meso isomerism. This internal symmetry not only dictates its physical properties, such as its high melting point, but also simplifies its spectroscopic signature and governs the stereospecific outcome of its synthesis from (E)-stilbene. For scientists in the field, the principles demonstrated by this molecule are foundational to the rational design and analysis of complex, three-dimensional chemical entities.
References
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Afonso, C. A. M., et al. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link][12][13][15]
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Chegg. (2024). Synthesis of meso-1,2-dibromo-1,2-diphenylethane from (E)-stilbene. Chegg.com. [Link][4]
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National Center for Biotechnology Information. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane. PubChem Compound Database. [Link][3]
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Barrett, A. G. M., et al. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1,2-Dibromo-1,2-diphenylethane in Non-polar Media. Chemical Communications. [Link][9]
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Wiley/Sigma-Aldrich. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane ¹H NMR Spectrum. SpectraBase. [Link][10]
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Royal Society of Chemistry. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. ResearchGate. [Link][13]
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Vieira, A. J. S. C. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. ResearchGate. [Link][15]
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Wiley. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane FTIR Spectrum. SpectraBase. [Link][11]
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Michigan State University. (n.d.). E2 Elimination Reactions. LON-CAPA. [Link][14]
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Q&A Wire. (2025). Reaction of meso-1,2-dibromo-diphenylethane. YouTube. [Link][8]
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Proprep. (n.d.). What is the meso compounds for 1 2 dibromo 1 2 diphenylethane?. [Link][2]
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Chegg. (2018). Melting point differences between meso and enantiomeric 1,2-dibromo-1,2-diphenylethane. Chegg.com. [Link][6]
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